molecular formula C12H10N2O3 B14608620 7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-73-9

7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one

Cat. No.: B14608620
CAS No.: 59851-73-9
M. Wt: 230.22 g/mol
InChI Key: IUYHTKCUPUBUPA-UHFFFAOYSA-N
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Description

7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the oxazoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through several methods. One common approach involves the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with ethyl chloroformate under basic conditions to form the oxazole ring . This reaction typically requires a catalyst such as copper(II) trifluoroacetate (Cu(TFA)2) and is carried out at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of novel materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its specific ethoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

59851-73-9

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

7-ethoxy-3H-[1,3]oxazolo[4,5-c]quinolin-2-one

InChI

InChI=1S/C12H10N2O3/c1-2-16-7-3-4-8-9(5-7)13-6-10-11(8)17-12(15)14-10/h3-6H,2H2,1H3,(H,14,15)

InChI Key

IUYHTKCUPUBUPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=C3C(=C2C=C1)OC(=O)N3

Origin of Product

United States

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